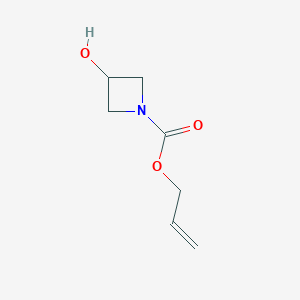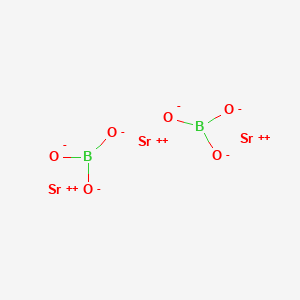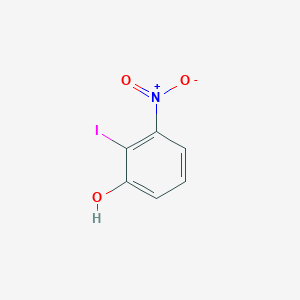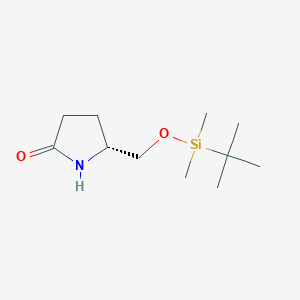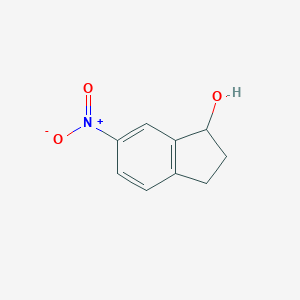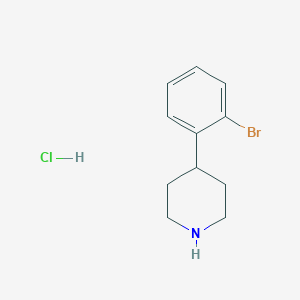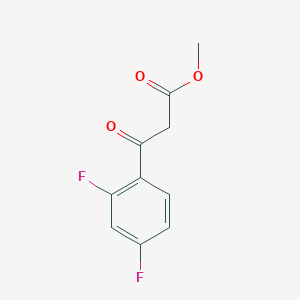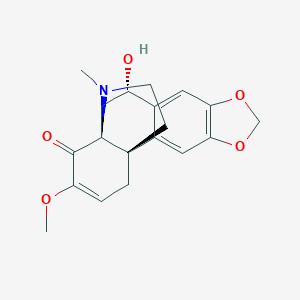
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C11H15NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate can be represented by the InChI code: 1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 . This indicates that the molecule consists of a pyridine ring attached to a propanoate group .Physical And Chemical Properties Analysis
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is a liquid at room temperature . It has a molecular weight of 193.25 .Wissenschaftliche Forschungsanwendungen
Biodegradation and Fate of ETBE
A review by Thornton et al., (2020) focused on ethyl tert-butyl ether (ETBE), a compound similar to Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, in terms of its biodegradation and fate in soil and groundwater. It highlights the aerobic biodegradation process involving microorganisms and the potential for biodegradation through cometabolism.
Chemical Properties and Applications
Chemistry of Pyridine Derivatives
A comprehensive review by Boča et al., (2011) outlines the chemical properties and diverse applications of compounds containing pyridine structures, similar to Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. This includes a detailed analysis of their preparation, properties, and the formation of complex compounds.
Drug Metabolism and Interaction
Cytochrome P450 Isoforms in Drug Metabolism
The work by Khojasteh et al., (2011) discusses the role of Cytochrome P450 enzymes in drug metabolism, an important aspect when considering drug interactions and the metabolism of complex compounds like Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.
Biomarkers in Tobacco and Cancer
Human Urinary Carcinogen Metabolites
A study by Hecht, (2002) looks at the measurement of carcinogen metabolites, including those related to tobacco and cancer, which can be crucial in understanding the impact and interactions of various compounds in biological systems.
Environmental Impact and Recycling
Chemical Recycling of Poly(ethylene terephthalate)
The research by Karayannidis & Achilias, (2007) presents methods for the chemical recycling of poly(ethylene terephthalate), which may provide insights into the degradation and recycling processes applicable to similar complex organic compounds.
Biomedical and Biomaterials Research
Polymeric Biomaterials Research
Bhaw-Luximon et al., (2014) discuss the development of polymeric nanobiomaterials and nanocarriers for drug delivery, emphasizing the importance of advanced polymers and their role in health-related applications.
Safety And Hazards
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-methyl-2-pyridin-3-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQNTRLXFACSDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

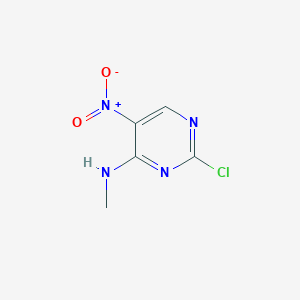
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)

